2-Chloro-1-(dimethyl-1,2-oxazol-4-yl)ethan-1-one
Overview
Description
2-Chloro-1-(dimethyl-1,2-oxazol-4-yl)ethan-1-one is a chemical compound with the molecular formula C7H8ClNO2. It is a member of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chloro group and a dimethyl-1,2-oxazol-4-yl moiety attached to an ethanone backbone.
Mechanism of Action
Target of action
Compounds containing an oxazole ring, such as this one, have been found to have a wide spectrum of biological activities . They have been used in the synthesis of new chemical entities in medicinal chemistry .
Mode of action
Without specific studies on “2-Chloro-1-(dimethyl-1,2-oxazol-4-yl)ethan-1-one”, it’s difficult to determine its exact mode of action. Oxazole derivatives often work by interacting with biological targets in a way that modulates their activity .
Biochemical pathways
Oxazole derivatives have been found to impact a variety of pathways, depending on their specific structure and the target they interact with .
Result of action
Oxazole derivatives have been found to have a range of effects, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(dimethyl-1,2-oxazol-4-yl)ethan-1-one typically involves the reaction of 4-dimethylamino-2-chloroacetyl chloride with an appropriate oxazole derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes steps such as raw material preparation, reaction optimization, product isolation, and purification. Quality control measures are implemented at various stages to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(dimethyl-1,2-oxazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted oxazole derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Reduction: Alcohols or other reduced products.
Scientific Research Applications
2-Chloro-1-(dimethyl-1,2-oxazol-4-yl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Biological Studies: The compound is used in studies to understand the biological activities of oxazole derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- KB02yne
- 2-Chloro-1,3-dimethylimidazolinium chloride
Uniqueness
2-Chloro-1-(dimethyl-1,2-oxazol-4-yl)ethan-1-one is unique due to its specific structural features, including the presence of both a chloro group and a dimethyl-1,2-oxazol-4-yl moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-chloro-1-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-4-7(6(10)3-8)5(2)11-9-4/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDOELZBDNZYDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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